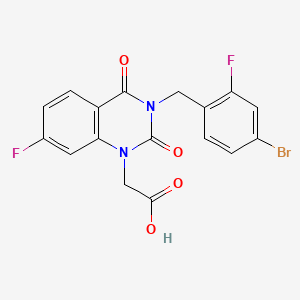

1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

FK-505 se sintetiza a través de una serie compleja de reacciones que involucran múltiples pasos. El paso inicial implica la fermentación de Streptomyces tsukubaensis para producir el compuesto crudo. A esto le sigue una serie de pasos de purificación, que incluyen extracción con disolvente, cromatografía y cristalización .

Métodos de Producción Industrial

La producción industrial de FK-505 implica la optimización de las condiciones de fermentación para maximizar el rendimiento. Esto incluye controlar factores como la temperatura, el pH y el suministro de nutrientes. Las técnicas de ingeniería genética también se emplean para mejorar la productividad de la cepa bacteriana .

Análisis De Reacciones Químicas

Tipos de Reacciones

FK-505 experimenta varias reacciones químicas, que incluyen:

Oxidación: FK-505 se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en FK-505.

Sustitución: FK-505 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y agentes alquilantes.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de FK-505, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

FK-505 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y modificación de macrólidos.

Biología: Se emplea en estudios de vías de señalización celular e interacciones proteína-proteína.

Medicina: Se utiliza ampliamente en la investigación clínica por sus propiedades inmunosupresoras, particularmente en el trasplante de órganos y el tratamiento de enfermedades autoinmunes.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y aplicaciones biotecnológicas.

Mecanismo De Acción

FK-505 ejerce sus efectos uniéndose a la proteína de unión a FK506 (FKBP12). Este complejo inhibe la actividad de la calcineurina, una fosfatasa de serina-treonina dependiente del calcio. Al inhibir la calcineurina, FK-505 evita la desfosforilación y activación del factor nuclear de células T activadas (NFAT), lo que reduce la producción de interleucina-2 y otras citoquinas esenciales para la activación de células T .

Comparación Con Compuestos Similares

Compuestos Similares

Ciclosporina A: Otro potente inmunosupresor con un mecanismo de acción similar pero diferente estructura química.

Rapamicina: Comparte similitudes estructurales con FK-505 y también se une a FKBP12, pero tiene efectos farmacológicos distintos.

Ascomicina: Un análogo etílico de FK-505 con fuertes propiedades inmunosupresoras.

Unicidad de FK-505

FK-505 es único debido a su alta potencia y especificidad en la inhibición de la activación de células T. Su capacidad para formar un complejo estable con FKBP12 e inhibir eficazmente la calcineurina lo diferencia de otros agentes inmunosupresores .

Propiedades

Número CAS |

112733-08-1 |

|---|---|

Fórmula molecular |

C17H11BrF2N2O4 |

Peso molecular |

425.2 g/mol |

Nombre IUPAC |

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-fluoro-2,4-dioxoquinazolin-1-yl]acetic acid |

InChI |

InChI=1S/C17H11BrF2N2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) |

Clave InChI |

XLOHSVVOWVIPFC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1F)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O |

| 112733-08-1 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide](/img/structure/B3061484.png)